4-Bromoindoline-1-carbaldehyde
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Overview
Description
4-Bromoindoline-1-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the fourth position of the indoline ring and an aldehyde group at the first position. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoindoline-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,3-dihydro-1H-indole with ethyl formate. The reaction mixture is stirred at 80°C for 24 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoindoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Bromoindoline-1-carboxylic acid.
Reduction: 4-Bromoindoline-1-methanol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromoindoline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromoindoline-1-carbaldehyde is primarily related to its ability to interact with various molecular targets. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromoindole
- 5-Bromoindole
- 6-Bromoindole
- 7-Bromoindole
Comparison: 4-Bromoindoline-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential biological activity. Compared to other bromoindoles, it offers additional functionalization possibilities, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-2,3-dihydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-1-3-9-7(8)4-5-11(9)6-12/h1-3,6H,4-5H2 |
InChI Key |
OBESUZSMJMVYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)C=O |
Origin of Product |
United States |
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